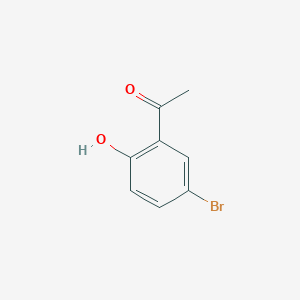

5'-Bromo-2'-hydroxyacetophenone

Vue d'ensemble

Description

5'-Bromo-2'-hydroxyacetophenone is a chemical compound known for its utility in organic synthesis and material science. It serves as an important intermediate in the synthesis of various chemicals and polymers. The compound's unique bromo and hydroxy functional groups allow it to undergo a range of chemical transformations, making it valuable in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 5'-Bromo-2'-hydroxyacetophenone involves bromination and acylation reactions. A common approach includes the α-bromization of 4-hydroxyacetophenone with sulfuric acid as a catalyst under specific conditions (Han Qing-rong & Tang Rong-ping, 2006). The reaction conditions, such as reactant molar ratio, temperature, sulfuric acid concentration, and time, are optimized to achieve high yield, reaching up to 83.5% under optimum conditions (Han Qing-rong & Tang Rong-ping, 2006).

Molecular Structure Analysis

The molecular structure of 5'-Bromo-2'-hydroxyacetophenone has been elucidated using X-ray crystallography, revealing a monoclinic space group with specific cell dimensions. The crystal packing is stabilized by weak hydrogen bonds and π-π interactions, contributing to its solid-state properties (Kuang Xin-mou, 2009).

Chemical Reactions and Properties

5'-Bromo-2'-hydroxyacetophenone undergoes various chemical reactions due to its active functional groups. For instance, it reacts with ethylene in a palladium-catalyzed Heck reaction to form new compounds and serves as a precursor for the synthesis of complex molecules and polymers (M. Riaz et al., 2004).

Applications De Recherche Scientifique

Preparation of Tetrahedral Metallocene Complexes Containing Vanadium (IV)

- Summary of Application : 5’-Bromo-2’-hydroxyacetophenone is used as a ligand in the preparation of tetrahedral metallocene complexes containing vanadium (IV), also known as vanadocene .

- Results or Outcomes : The resulting vanadocene complexes have potential applications in various fields due to their unique properties .

Synthesis of N’-[1-(5-bromo-2-hydroxyphenyl)ethylidene]-3,4,5-trihydroxybenzohydrazide Dimethyl Sulfoxide Solvate Trihydrate

- Summary of Application : 5’-Bromo-2’-hydroxyacetophenone is used in the synthesis of N’-[1-(5-bromo-2-hydroxyphenyl)ethylidene]-3,4,5-trihydroxybenzohydrazide dimethyl sulfoxide solvate trihydrate .

- Results or Outcomes : The resulting compound could have potential applications in various fields, although the specific applications aren’t mentioned .

Preparation of 6-bromochromen-4-one

- Summary of Application : 5’-Bromo-2’-hydroxyacetophenone is used in the preparation of 6-bromochromen-4-one .

- Results or Outcomes : The resulting compound, 6-bromochromen-4-one, could have potential applications in various fields, although the specific applications aren’t mentioned .

Synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione and Their Transition Metal Complexes

- Summary of Application : 5’-Bromo-2’-hydroxyacetophenone is used in the synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione and their transition metal complexes .

- Methods of Application : The compound is synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid. The transition metal complexes are then synthesized from the resulting 1,3-dione .

- Results or Outcomes : The transition metal complexes showed moderate to excellent antimicrobial activity against all tested bacteria and fungi .

Synthesis of {2’-[1-(5-bromo-2-oxidophenyl) ethylidene] benzohydrazidato (2-)} tris (pyridine) nickel (II)] pyridine solvate

- Summary of Application : 5’-Bromo-2’-hydroxyacetophenone is used in the synthesis of {2’-[1-(5-bromo-2-oxidophenyl) ethylidene] benzohydrazidato (2-)} tris (pyridine) nickel (II)] pyridine solvate .

- Results or Outcomes : The resulting compound could have potential applications in various fields, although the specific applications aren’t mentioned .

Spermicidal Activity Against Human Sperm

- Summary of Application : 5’-Bromo-2’-hydroxyacetophenone is used as a ligand in the preparation of tetrahedral metallocene complexes containing vanadium (IV) (vanadocene), which have potential spermicidal activity against human sperm .

- Results or Outcomes : The resulting vanadocene complexes have shown potential spermicidal activity against human sperm .

Synthesis of 1-(5-bromo-2-hydroxyphenyl)ethanone

- Summary of Application : 5’-Bromo-2’-hydroxyacetophenone is used in the synthesis of 1-(5-bromo-2-hydroxyphenyl)ethanone .

- Results or Outcomes : The resulting compound, 1-(5-bromo-2-hydroxyphenyl)ethanone, could have potential applications in various fields, although the specific applications aren’t mentioned .

Preparation of 5-Bromo-2-hydroxyphenyl Phenylmethanone

- Summary of Application : 5’-Bromo-2’-hydroxyacetophenone is used in the preparation of 5-Bromo-2-hydroxyphenyl phenylmethanone .

- Results or Outcomes : The resulting compound, 5-Bromo-2-hydroxyphenyl phenylmethanone, could have potential applications in various fields, although the specific applications aren’t mentioned .

Safety And Hazards

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

Propriétés

IUPAC Name |

1-(5-bromo-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCCNFFIOWYINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162864 | |

| Record name | Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Bromo-2'-hydroxyacetophenone | |

CAS RN |

1450-75-5 | |

| Record name | 5′-Bromo-2′-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(5-bromo-2-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1450-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.